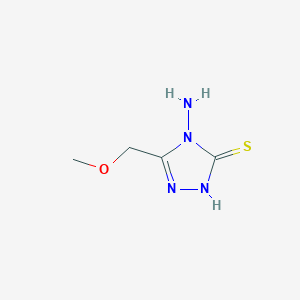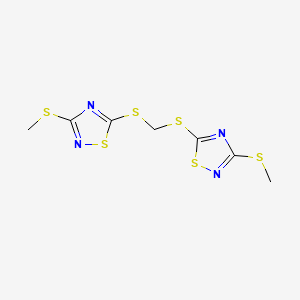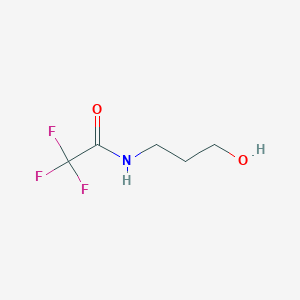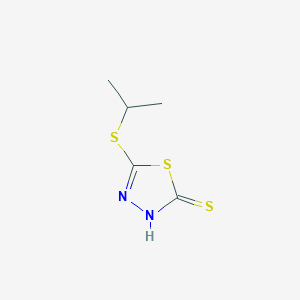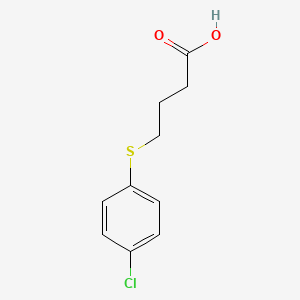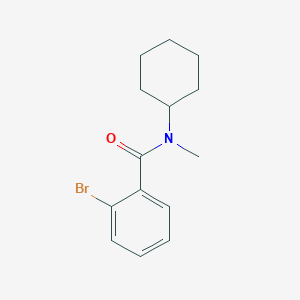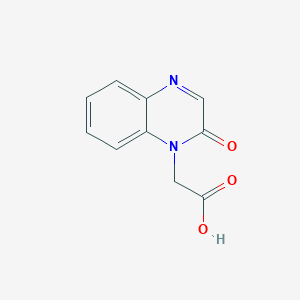
5,8,11,14-Tetraoxaoctadecane
Übersicht
Beschreibung
5,8,11,14-Tetraoxaoctadecane: is an organic compound with the molecular formula C₁₄H₃₀O₄ . It is also known by its IUPAC name, bis(n-butoxyethoxy)ethane glymes , which are glycol ethers. Glymes are known for their use as solvents in various chemical reactions and processes due to their ability to dissolve a wide range of substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5,8,11,14-Tetraoxaoctadecane can be synthesized through the reaction of ethylene glycol with butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of ethylene glycol and butyl alcohol into a reactor with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is distilled off to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5,8,11,14-Tetraoxaoctadecane can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as or .
Reduction: This compound can be reduced using reducing agents like .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride.
Substitution: Acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,8,11,14-Tetraoxaoctadecane is used as a solvent in various chemical reactions due to its ability to dissolve both polar and non-polar substances. It is particularly useful in organometallic chemistry and polymerization reactions .
Biology: In biological research, this compound is used as a solvent for the extraction and purification of biological molecules. It is also used in the formulation of certain pharmaceuticals .
Medicine: this compound is used in the formulation of drug delivery systems due to its ability to solubilize a wide range of drugs. It is also used in the preparation of certain medical devices .
Industry: In the industrial sector, this compound is used as a solvent in the production of paints, coatings, and adhesives. It is also used in the manufacture of certain types of plastics and resins .
Wirkmechanismus
The mechanism by which 5,8,11,14-Tetraoxaoctadecane exerts its effects is primarily through its role as a solvent. It interacts with various molecules by dissolving them, thereby facilitating their reactions or interactions. The molecular targets and pathways involved depend on the specific application, such as the solubilization of drugs in pharmaceutical formulations or the dissolution of polymers in industrial processes .
Vergleich Mit ähnlichen Verbindungen
- Triethylene glycol dimethyl ether
- Tetraethylene glycol dimethyl ether
- Diethylene glycol dibutyl ether
Comparison: 5,8,11,14-Tetraoxaoctadecane is unique among glymes due to its specific ether linkages and butyl groups, which confer distinct solubility properties. Compared to triethylene glycol dimethyl ether and tetraethylene glycol dimethyl ether, it has a longer chain length and different substituents, which can affect its boiling point, solubility, and reactivity. Diethylene glycol dibutyl ether, on the other hand, has a shorter chain length and different ether linkages, making it less versatile in certain applications .
Eigenschaften
IUPAC Name |
1-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O4/c1-3-5-7-15-9-11-17-13-14-18-12-10-16-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSVVTQTKRGWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069916 | |
| Record name | 5,8,11,14-Tetraoxaoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | Triethylene glycol dibutyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19033 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
63512-36-7 | |
| Record name | Triethylene glycol dibutyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63512-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Tetraoxaoctadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063512367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,8,11,14-Tetraoxaoctadecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,8,11,14-Tetraoxaoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


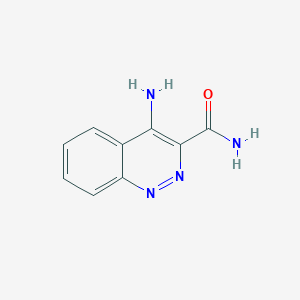
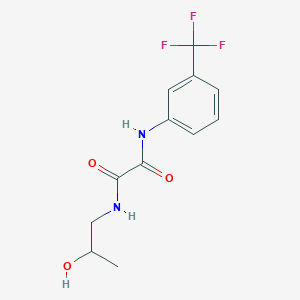
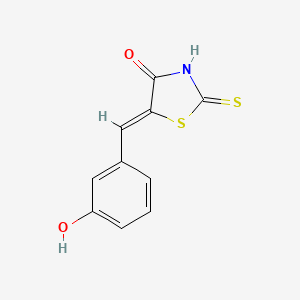

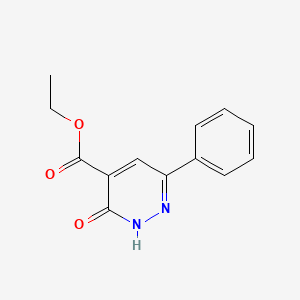
![[(E)-1,2-Difluoro-2-phenylethenyl]benzene](/img/structure/B1596802.png)
